

An In-depth Technical Guide to 2-Methyldecane: Structure, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyldecane

Cat. No.: B7822480

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-methyldecane** ($C_{11}H_{24}$), a branched-chain alkane. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, from its fundamental chemical structure to its practical applications and analytical validation. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and industrial applications.

Introduction to 2-Methyldecane

2-Methyldecane is a saturated aliphatic hydrocarbon, an isomer of undecane, characterized by a ten-carbon chain with a methyl group at the second position.^[1] This branched structure imparts specific physical and chemical properties that distinguish it from its linear counterpart, n-decane, influencing its utility in various fields. It is a colorless liquid with a faint hydrocarbon odor, and it is non-polar and immiscible with water but highly soluble in organic solvents.^{[1][2]}

Primarily, **2-methyldecane** finds application as a non-polar solvent in chemical processing, coatings, and surface cleaning due to its ability to dissolve hydrophobic compounds.^[1] It is also a significant component in fuel and energy research, where its combustion characteristics are studied to model diesel and jet fuel behavior.^[1] Furthermore, its well-defined structure makes it a valuable reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).^[1] In more complex chemical processes, it

serves as a crucial chemical intermediate for the synthesis of tailored hydrocarbon derivatives used in advanced lubricants and specialty fuels.[3]

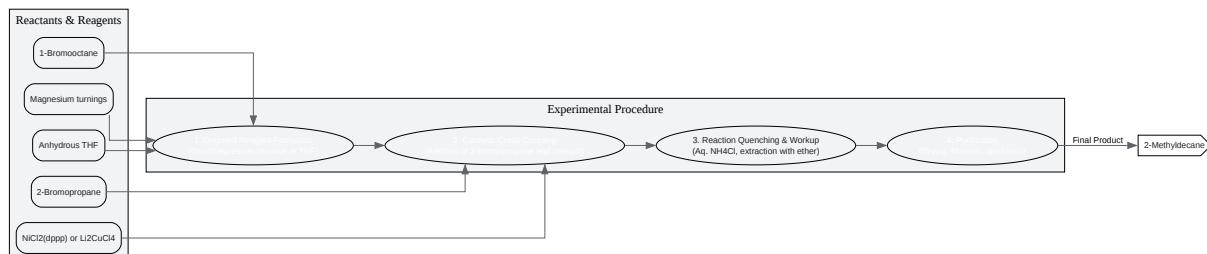
Chemical Structure and Identification

The molecular identity of **2-methyldecane** is unequivocally defined by its structural formula and various chemical identifiers.

Caption: Chemical structure of **2-methyldecane**.

Identifier	Value	Source
IUPAC Name	2-methyldecane	[2]
CAS Number	6975-98-0	[4]
Molecular Formula	C ₁₁ H ₂₄	[4]
Molecular Weight	156.31 g/mol	[2]
SMILES	CCCCCCCC(C)C	[2]
InChI	InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3	[4]

Physicochemical Properties


The physical and chemical properties of **2-methyldecane** are critical for its handling, application, and process design.

Property	Value	Unit	Source
Appearance	Colorless liquid	-	[1] [2]
Odor	Faint hydrocarbon, pungent acrid	-	[1] [2] [5]
Boiling Point	189.3 °C (at 760 mm Hg)	°C	[2]
Melting Point	-48.9	°C	[2]
Density	0.752 (at 25 °C)	g/mL	[6]
Vapor Pressure	0.49	mmHg	[2]
Solubility	Insoluble in water; soluble in organic solvents	-	[1]
Flash Point	50.1	°C	[7]

Synthesis Protocol: Grignard Coupling

A reliable method for the synthesis of **2-methyldecane** is the cross-coupling reaction of a Grignard reagent with an alkyl halide, catalyzed by a nickel or copper complex. This approach is a robust and well-established method for forming carbon-carbon bonds.

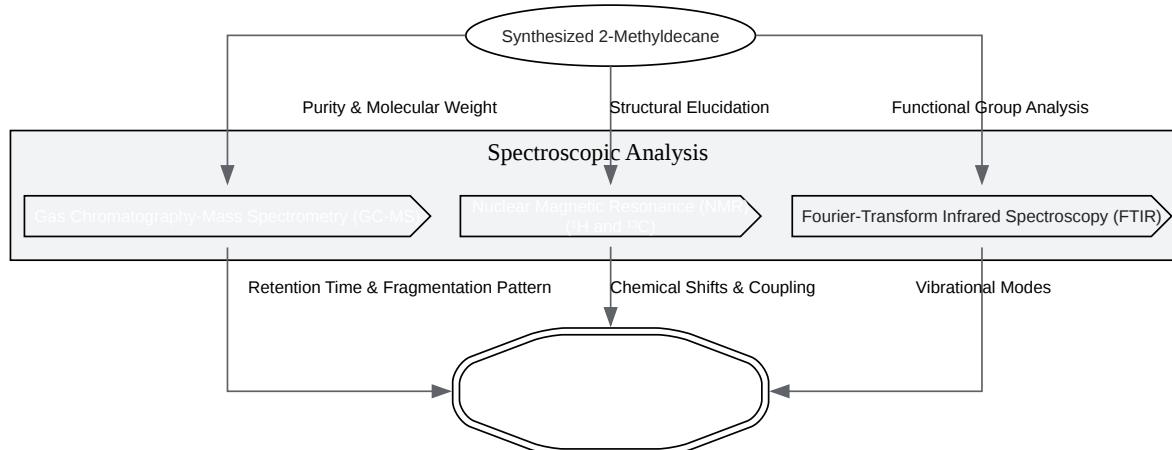
Reaction Principle: The core of this synthesis is the reaction between a Grignard reagent, in this case, octylmagnesium bromide, and an isopropyl halide (e.g., 2-bromopropane), facilitated by a catalyst. The catalyst, often a Ni(II) or Cu(I) salt, enables the efficient coupling of the alkyl groups.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-methyldecane** via Grignard coupling.

Step-by-Step Methodology:

- Preparation of the Grignard Reagent (Octylmagnesium bromide):
 - All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - Dissolve 1-bromoocane in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.


- Add a small portion of the 1-bromoocetane solution to the magnesium turnings. The reaction should start, as indicated by heat evolution and the disappearance of the iodine color.
- Once the reaction has initiated, add the remaining 1-bromoocetane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
- Cross-Coupling Reaction:
 - Cool the freshly prepared octylmagnesium bromide solution in an ice bath.
 - In a separate flask, prepare a solution of the catalyst, for example, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) ($\text{NiCl}_2(\text{dppp})$) or a lithium tetrachlorocuprate(II) (Li_2CuCl_4) solution in THF.
 - Add the catalyst solution to the Grignard reagent.
 - Add 2-bromopropane dropwise to the reaction mixture while maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Workup and Extraction:
 - Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
 - Combine the organic layers and wash with brine.
- Purification:

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product is then purified by fractional distillation under reduced pressure to yield pure **2-methyldecane**.

Causality of Experimental Choices: The use of an inert atmosphere is crucial as Grignard reagents are highly reactive towards oxygen and moisture. Anhydrous solvents are mandatory for the same reason. The catalytic approach is chosen for its high efficiency and selectivity in forming the C-C bond between a primary and a secondary alkyl group. The workup with ammonium chloride provides a mild acidic quench to destroy any unreacted Grignard reagent without causing unwanted side reactions.

Analytical Characterization

To confirm the identity and purity of the synthesized **2-methyldecane**, a combination of spectroscopic techniques is employed.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **2-methyldecane**.

Expected Spectroscopic Data:

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. Expect complex multiplets for the methylene (-CH₂-) protons of the decane chain, a multiplet for the methine (-CH-) proton at the C2 position, and distinct signals for the two methyl (-CH₃) groups.
- ^{13}C NMR: The carbon NMR will display unique signals for each carbon atom in the molecule, confirming the carbon skeleton.[\[2\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of **2-methyldecane** (m/z = 156).[\[8\]](#) The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks corresponding to the loss of alkyl fragments.[\[2\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching vibrations in the 2850-2975 cm⁻¹ region and C-H bending vibrations around 1375-1470 cm⁻¹.[\[9\]](#)[\[10\]](#) The absence of significant absorptions in other regions confirms the alkane nature of the compound.

Safety and Handling

2-Methyldecane is a flammable liquid and vapor.[\[11\]](#) It may cause irritation and has anesthetic effects such as drowsiness, dizziness, and headache.[\[2\]](#)[\[5\]](#) It may be fatal if swallowed and enters the airways.[\[11\]](#)

- Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[\[12\]](#)[\[13\]](#) Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[\[12\]](#)
- Storage: Store in a cool, well-ventilated place away from sources of ignition.[\[13\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.[\[13\]](#)

Conclusion

This guide has provided a detailed technical overview of **2-methyldecane**, encompassing its chemical structure, physicochemical properties, a detailed synthesis protocol, and methods for

its analytical characterization. The information presented is grounded in established scientific principles and data from reputable sources, offering a solid foundation for researchers and professionals working with this versatile branched-chain alkane.

References

- Decane, 2-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)
- **2-Methyldecane**. PubChem.
- Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0). Cheméo. [\[Link\]](#)
- **2-methyldecane** (Decane, 2-methyl-). NMPPDB. [\[Link\]](#)
- Decane, 2-methyl- (IR Spectrum). NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)
- Decane, 2-methyl- (Mass Spectrum). NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)
- Decane, 2-methyl- (Phase change data). NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)
- Decane, 2-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)
- **2-Methyldecane**. SpectraBase. [\[Link\]](#)
- **2-Methyldecane**. Chemsoc. [\[Link\]](#)
- **2-methyldecane** (C11H24). PubChemLite. [\[Link\]](#)
- 2-methyl decane. The Good Scents Company. [\[Link\]](#)
- The Role of **2-Methyldecane** as a Chemical Intermedi
- **2-Methyldecane**.
- File:**2-Methyldecane**-2D-structure.svg. Wikimedia Commons. [\[Link\]](#)
- **2-Methyldecane** (HMDB0039000).
- Decane, 2-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)
- 2-Methyldodecane. PubChem.
- 2-Chloro-**2-methyldecane**. PubChem.
- **2-Methyldecane**. Haz-Map. [\[Link\]](#)
- **2-Methyldecane** [Vapor Phase IR]. SpectraBase. [\[Link\]](#)
- Safety D
- 2-Methyldecanal. PubChem.
- C7H16 infrared spectrum of 2-methylhexane. Doc Brown's Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bocsci.com [bocsci.com]
- 2. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Decane, 2-methyl- [webbook.nist.gov]
- 5. 2-Methyldecane - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 2-Methyldecane | CAS#:68551-17-7 | Chemsoc [chemsoc.com]
- 7. 2-methyl decane, 6975-98-0 [thegoodscentcompany.com]
- 8. Decane, 2-methyl- [webbook.nist.gov]
- 9. Decane, 2-methyl- [webbook.nist.gov]
- 10. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nmppdb.com.ng [nmppdb.com.ng]
- 12. chemicalbook.com [chemicalbook.com]
- 13. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyldecane: Structure, Properties, Synthesis, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7822480#2-methyldecane-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com